![molecular formula C19H29O5S- B1259735 3alpha-Sulfooxy-5alpha-androstan-17-one](/img/structure/B1259735.png)
3alpha-Sulfooxy-5alpha-androstan-17-one
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Overview
Description
Androsterone sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of androsterone sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of an androsterone sulfate.
Scientific Research Applications
Metabolic Functions and Hormonal Effects
Role in Puberty and Ovulation
Research indicates that 3alpha-Sulfooxy-5alpha-androstan-17-one plays a role in advancing the day of the first ovulation and can induce precocious vaginal opening in immature female rats (Ravid & Eckstein, 1976).
Impact on Hormonal Levels
The compound's effects on suppression of luteinizing hormone (LH) release in immature ovariectomized rats have been studied, showing its potential role in normal regulation of LH and the onset of puberty in rats (Eckstein et al., 1976).
Biochemical and Cellular Studies
Biochemical Identification and Measurement
Advanced techniques like radioimmunoassay and liquid chromatography-tandem mass spectrometry have been developed for the precise measurement and identification of 3alpha-Sulfooxy-5alpha-androstan-17-one in biological samples, highlighting its importance in biochemical research (Habrioux et al., 1978); (Reddy et al., 2005).
Cell Proliferation in Cancer Research
The compound's capacity to stimulate prostate cell proliferation, possibly through EGF-like pathways, suggests its potential application in cancer research, specifically concerning prostate cancer (Zimmerman et al., 2004).
Neurological Studies
Neurosteroid Analogs and CNS Effects
As a neurosteroid analog, 3alpha-Sulfooxy-5alpha-androstan-17-one shows potent anticonvulsant and anxiolytic activities, making it relevant for neurological studies, especially in the context of GABA(A) receptor modulation (Runyon et al., 2009).
Influence on Neuromodulation
Its effects on neuromodulation, as observed through changes in brain and serum levels, are crucial for understanding its potential role in the central nervous system and its impact on neuropsychiatric conditions (Higashi et al., 2009).
Endocrinological and Metabolic Research
Study of Steroid Metabolism
The metabolism of 3alpha-Sulfooxy-5alpha-androstan-17-one and related compounds is a significant area of study in endocrinology, offering insights into the metabolic pathways and hormonal regulation in the body (Mahendroo et al., 2004).
Analysis in Doping Control
The compound's role in steroid profiling is significant in sports drug testing, helping in the detection of steroid abuse by analyzing various hormonal levels and metabolites (Mareck et al., 2008).
properties
Product Name |
3alpha-Sulfooxy-5alpha-androstan-17-one |
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Molecular Formula |
C19H29O5S- |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/p-1/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
ZMITXKRGXGRMKS-HLUDHZFRSA-M |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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